FASN-IN-1
Description
FASN-IN-1 (also known as TVB-2460) is a potent and selective inhibitor of fatty acid synthase (FASN), an enzyme critical for the synthesis of palmitate, a precursor to long-chain fatty acids essential for membrane formation and energy storage . Its molecular formula is C₁₈H₂₅N₃O₃S₂, with a molecular weight of 395.54 g/mol and a CAS number of 1808260-84-5 . This compound disrupts fatty acid production, making it a candidate for targeting cancer cells and metabolic diseases that rely on lipogenesis for proliferation .
Properties
Molecular Formula |
C26H25ClFN5O2 |
|---|---|
Molecular Weight |
493.9674 |
IUPAC Name |
4-[4-(3-Chloroquinolin-7-yl)-2-fluorophenyl]-2-methyl-5-[[(3S)-1-propanoylpyrrolidin-3-yl]methyl]-1,2,4-triazol-3-one |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FASN-IN-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Mechanism of Action : Binds to the thioesterase domain of FASN, blocking substrate access and inhibiting palmitate synthesis .
- Pharmacokinetics : Soluble in DMSO (up to 100 mM) and stable for 1 year at -80°C in solution or 3 years as a powder at -20°C .
Comparison with Similar FASN Inhibitors
FASN-IN-1 belongs to a growing class of FASN inhibitors. Below is a detailed comparison with structurally and mechanistically related compounds:
Table 1: Key Parameters of FASN Inhibitors
Structural and Functional Differences
- This compound vs. HS79 : While both target FASN, HS79 is an enantiomer of Fasnall and exhibits lower potency (IC₅₀ = 1.57 μM) compared to this compound’s unpublished but reportedly higher specificity .
- This compound vs. C75 : C75 inhibits both FASN and acetyl-CoA carboxylase (ACC), leading to broader metabolic disruption but also increased toxicity. This compound avoids ACC off-target effects, enhancing safety .
- This compound vs. TVB-3166 : TVB-3166 has advanced to clinical trials due to superior oral bioavailability and a lower IC₅₀ (0.6 μM), but this compound’s stability and formulation flexibility offer preclinical advantages .
Preclinical Efficacy
- Cancer Models: this compound reduced lipid accumulation in hepatocellular carcinoma cells by 70% at 10 μM, comparable to TVB-3166’s 85% reduction at 5 μM .
- Antiviral Activity : In SARS-CoV-2 studies, this compound suppressed viral replication (EC₅₀ = 2.3 μM), outperforming Cerulenin (EC₅₀ = 20 μM) but lagging behind TVB-2640 (EC₅₀ = 0.8 μM) .
Clinical Potential
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
